molecular formula C19H12ClN3OS2 B2629486 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-66-1

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2629486
CAS No.: 477486-66-1
M. Wt: 397.9
InChI Key: ALXKZFDTIAZYAF-MDZDMXLPSA-N
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Description

The compound “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide” belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For instance, they can act as parent materials for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Compounds related to "(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide" have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest that such compounds possess significant biological activities, potentially offering new therapeutic agents for treating inflammation and pain (Kumar & Singh, 2020).

Metal Sorption and Biological Activity

N-heterocyclic acrylamide monomers, related to the chemical , have been synthesized and tested as efficient chelating agents. These compounds exhibit selectivity in metal ion sorption, which could be useful in environmental remediation and recovery of valuable metals. Additionally, some of these polymers have shown antimicrobial activity, suggesting potential applications in combating microbial infections (Al-Fulaij, Elassar, & El-asmy, 2015).

Anticancer Activity

Several derivatives related to "this compound" have been designed, synthesized, and evaluated for their anticancer activities. Research indicates that these compounds exhibit promising anticancer activity against various cancer cell lines, highlighting their potential as novel anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Corrosion Inhibition

Research on thiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is particularly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The specific chemical interactions between these compounds and metal surfaces can provide insights into designing more effective corrosion inhibitors (Yadav, Sharma, & Kumar, 2015).

Antimicrobial Properties

Thiazole and acrylamide derivatives have been explored for their antimicrobial properties, showing significant activity against various bacterial and fungal strains. These findings support the potential use of these compounds in developing new antimicrobial agents to address the growing challenge of antibiotic resistance (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Future Directions

Thiazole derivatives, such as “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide”, hold promise for the development of new drug molecules with diverse biological activities . Future research could focus on exploring their potential applications in medicine, as well as optimizing their synthesis methods for large-scale production .

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS2/c20-13-6-2-1-5-12(13)9-10-17(24)23-19-22-15(11-25-19)18-21-14-7-3-4-8-16(14)26-18/h1-11H,(H,22,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXKZFDTIAZYAF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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